CAS number and molecular weight of (S)-2-Chloro-3-Phenylpropanoic Acid
CAS number and molecular weight of (S)-2-Chloro-3-Phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
(S)-2-Chloro-3-phenylpropanoic acid is a chiral carboxylic acid that serves as a valuable building block in synthetic organic chemistry. Its stereodefined structure makes it a crucial intermediate in the synthesis of various complex molecules, particularly active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical and physical properties, a detailed, field-proven synthesis protocol, key applications in research and drug development, and essential safety and handling information. The content herein is designed to equip researchers and professionals with the technical knowledge required for the effective utilization of this versatile compound.
Introduction
(S)-2-Chloro-3-phenylpropanoic acid, a derivative of the natural amino acid L-phenylalanine, belongs to the class of α-halocarboxylic acids. The presence of a chiral center at the α-position, coupled with the reactivity of the chloro substituent, makes it a highly sought-after intermediate for introducing stereospecificity in chemical synthesis. Its structural similarity to other phenylpropanoic acid derivatives, a common motif in many biologically active compounds, further underscores its importance. This guide aims to be a definitive resource for scientists working with or considering the use of (S)-2-chloro-3-phenylpropanoic acid in their research and development endeavors. The strategic placement of the chlorine atom allows for a variety of nucleophilic substitution reactions, enabling the construction of more complex chiral molecules.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of (S)-2-chloro-3-phenylpropanoic acid is paramount for its effective use in experimental settings. The key identifiers and properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 41998-38-3 | [1] |
| Molecular Formula | C₉H₉ClO₂ | [2] |
| Molecular Weight | 184.62 g/mol | [2] |
| IUPAC Name | (2S)-2-chloro-3-phenylpropanoic acid | [2] |
| Synonyms | S-2-Chloro-3-phenylpropionic acid | [2] |
| Appearance | White to off-white crystalline powder | |
| Purity | Typically ≥95% | [1] |
Spectroscopic Data
Characterization of (S)-2-chloro-3-phenylpropanoic acid is typically achieved through a combination of spectroscopic techniques. While specific spectra can vary slightly based on the solvent and instrument used, representative data can be found in public databases such as PubChem. This includes:
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework and the successful incorporation of the chloro substituent.
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Mass Spectrometry (MS) : Provides the molecular weight and fragmentation pattern, confirming the compound's identity.
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Infrared (IR) Spectroscopy : Identifies functional groups such as the carboxylic acid (O-H and C=O stretches) and the C-Cl bond.
Synthesis of (S)-2-Chloro-3-Phenylpropanoic Acid
The enantioselective synthesis of (S)-2-chloro-3-phenylpropanoic acid is most reliably achieved through the stereospecific diazotization of the readily available and inexpensive amino acid, L-phenylalanine. This method, adapted from a general procedure for the synthesis of (S)-2-chloroalkanoic acids of high enantiomeric purity, proceeds with retention of configuration at the α-carbon.[3]
Reaction Scheme
Caption: Synthesis workflow for (S)-2-Chloro-3-Phenylpropanoic Acid.
Detailed Experimental Protocol
This protocol is adapted from a well-established procedure for the conversion of (S)-amino acids to (S)-2-chloroalkanoic acids.[3]
Materials:
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L-Phenylalanine
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5 N Hydrochloric Acid
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Sodium Nitrite (NaNO₂)
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Diethyl ether
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Sodium Carbonate (solid)
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Calcium Chloride (anhydrous)
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Saturated brine solution
Equipment:
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Three-necked round-bottom flask
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Mechanical stirrer
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Dropping funnel
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Thermometer
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Reflux condenser
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Ice/salt bath
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Separatory funnel
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Rotary evaporator
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Distillation apparatus
Procedure:
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Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a thermometer/condenser adapter, dissolve L-phenylalanine (1 mole equivalent) in 5 N hydrochloric acid.
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Cooling: Cool the solution to 0°C in an ice/salt bath.
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Diazotization: Prepare a pre-cooled aqueous solution of sodium nitrite (1.6 mole equivalents). Add the sodium nitrite solution dropwise to the stirred L-phenylalanine solution, maintaining the reaction temperature below 5°C. This step should be performed slowly to control the exothermic reaction and the evolution of nitrogen gas.
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Overnight Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to stand at room temperature overnight.
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Removal of Nitrogen Oxides: Carefully evacuate the flask with a water aspirator while stirring to remove dissolved nitrogen oxides. The color of the solution should lighten.
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Neutralization and Extraction: Cautiously add solid sodium carbonate in small portions to neutralize the excess acid until foaming ceases. Extract the aqueous mixture with diethyl ether (4 x 400 mL for a 1-mole scale reaction).
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Washing and Drying: Combine the organic layers and wash with a saturated brine solution. Dry the ethereal solution over anhydrous calcium chloride.
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Concentration and Purification: Decant or filter the dried solution and remove the diethyl ether using a rotary evaporator. The resulting crude product can be further purified by fractional distillation under reduced pressure to yield pure (S)-2-chloro-3-phenylpropanoic acid.
Applications in Research and Drug Development
(S)-2-Chloro-3-phenylpropanoic acid is a versatile chiral building block with significant applications in the pharmaceutical industry and academic research. Its primary utility lies in its role as a precursor to other chiral molecules.
Intermediate for Active Pharmaceutical Ingredients (APIs)
The compound is a key intermediate in the synthesis of more complex APIs. Its stereocenter is often carried through subsequent synthetic steps to impart the desired chirality on the final drug molecule. For instance, analogs of this compound are crucial in the synthesis of vasopeptidase inhibitors, which are a class of drugs used to treat hypertension and congestive heart failure.[4]
Chiral Building Block in Organic Synthesis
The chloro group at the α-position is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities with retention or inversion of stereochemistry, depending on the reaction conditions and the nucleophile used. This makes it a valuable tool for the asymmetric synthesis of various organic compounds.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling (S)-2-chloro-3-phenylpropanoic acid. The following information is derived from available Safety Data Sheets (SDS).
| Hazard Category | Description |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Eye Damage/Irritation | Causes serious eye irritation. |
| Acute Toxicity (Oral) | May be harmful if swallowed. |
Personal Protective Equipment (PPE)
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Eye Protection: Wear chemical safety goggles or a face shield.
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Hand Protection: Wear suitable chemical-resistant gloves.
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Skin and Body Protection: Wear a lab coat and ensure exposed skin is covered.
Handling and Storage
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Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
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Avoid contact with skin, eyes, and clothing.
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Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
(S)-2-Chloro-3-phenylpropanoic acid is a fundamentally important chiral building block with demonstrated utility in the synthesis of complex, high-value molecules. Its straightforward and stereospecific synthesis from an inexpensive, naturally occurring amino acid adds to its appeal for both academic and industrial applications. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for its safe and effective use in advancing chemical research and drug discovery.
References
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Sarex. (n.d.). Pharmaceutical Intermediates | Advanced Intermediates | API intermediates | Bulk drug intermediates. Retrieved February 16, 2026, from [Link]
- Koppenhoefer, B., & Schurig, V. (1988). (S)-2-CHLOROALKANOIC ACIDS OF HIGH ENANTIOMERIC PURITY FROM (S)-2-AMINO ACIDS: (S)-2-CHLOROPROPANOIC ACID. Organic Syntheses, 66, 151.
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Organic Syntheses. (n.d.). 2-chloroalkanoic acids of high enantiomeric purity from (s). Retrieved February 16, 2026, from [Link]
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PubChem. (n.d.). (S)-2-Chloro-3-Phenylpropanoic Acid. Retrieved February 16, 2026, from [Link]
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PubChem. (n.d.). (S)-2-Chloro-3-Phenylpropanoic Acid. Retrieved February 16, 2026, from [Link]
